Cas no 1283469-47-5 (N-(cyclobutylmethyl)-N-methylguanidine)

N-(Cyclobutylmethyl)-N-methylguanidine is a guanidine derivative characterized by its cyclobutylmethyl and N-methyl substituents, which impart unique steric and electronic properties. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a building block for bioactive molecules. The cyclobutyl group enhances rigidity, while the guanidine moiety offers strong basicity and hydrogen-bonding capabilities, making it useful in catalysis and molecular recognition applications. Its well-defined structure allows for precise modifications, facilitating the development of tailored compounds for pharmacological or materials science research. The product is typically supplied with high purity, ensuring reliability in experimental and industrial settings.
N-(cyclobutylmethyl)-N-methylguanidine structure
1283469-47-5 structure
Product name:N-(cyclobutylmethyl)-N-methylguanidine
CAS No:1283469-47-5
MF:C7H15N3
MW:141.214101076126
MDL:MFCD17235173
CID:5168348
PubChem ID:62860673

N-(cyclobutylmethyl)-N-methylguanidine Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclobutylmethyl)-1-methylguanidine
    • N-(cyclobutylmethyl)-N-methylguanidine
    • MDL: MFCD17235173
    • Inchi: 1S/C7H15N3/c1-10(7(8)9)5-6-3-2-4-6/h6H,2-5H2,1H3,(H3,8,9)
    • InChI Key: FZGMWFCYMSJFFR-UHFFFAOYSA-N
    • SMILES: N(C(=N)N)(C)CC1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 129
  • XLogP3: 0.5
  • Topological Polar Surface Area: 53.1

N-(cyclobutylmethyl)-N-methylguanidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-329973-5.0g
N-(cyclobutylmethyl)-N-methylguanidine
1283469-47-5
5.0g
$2152.0 2023-02-23
Enamine
EN300-329973-1g
N-(cyclobutylmethyl)-N-methylguanidine
1283469-47-5
1g
$699.0 2023-09-04
Enamine
EN300-329973-2.5g
N-(cyclobutylmethyl)-N-methylguanidine
1283469-47-5
2.5g
$1370.0 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377329-2.5g
1-(Cyclobutylmethyl)-1-methylguanidine
1283469-47-5 95%
2.5g
¥13197.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377329-1g
1-(Cyclobutylmethyl)-1-methylguanidine
1283469-47-5 95%
1g
¥5840.00 2024-08-09
Enamine
EN300-329973-0.05g
N-(cyclobutylmethyl)-N-methylguanidine
1283469-47-5
0.05g
$587.0 2023-09-04
Enamine
EN300-329973-10.0g
N-(cyclobutylmethyl)-N-methylguanidine
1283469-47-5
10.0g
$3191.0 2023-02-23
Enamine
EN300-329973-10g
N-(cyclobutylmethyl)-N-methylguanidine
1283469-47-5
10g
$3007.0 2023-09-04
Enamine
EN300-329973-0.1g
N-(cyclobutylmethyl)-N-methylguanidine
1283469-47-5
0.1g
$615.0 2023-09-04
Enamine
EN300-329973-0.25g
N-(cyclobutylmethyl)-N-methylguanidine
1283469-47-5
0.25g
$642.0 2023-09-04

N-(cyclobutylmethyl)-N-methylguanidine Related Literature

Additional information on N-(cyclobutylmethyl)-N-methylguanidine

Comprehensive Overview of N-(cyclobutylmethyl)-N-methylguanidine (CAS No. 1283469-47-5): Properties, Applications, and Research Insights

The compound N-(cyclobutylmethyl)-N-methylguanidine (CAS No. 1283469-47-5) is a specialized guanidine derivative that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, this molecule serves as a critical intermediate in the synthesis of bioactive compounds. The cyclobutylmethyl and methylguanidine moieties contribute to its distinct chemical reactivity, making it valuable for drug discovery and material science applications. Researchers are increasingly exploring its potential in modulating enzyme activity and designing novel therapeutics.

In recent years, the demand for N-(cyclobutylmethyl)-N-methylguanidine has surged due to its relevance in targeted drug delivery systems. Its CAS number, 1283469-47-5, is frequently searched in academic databases and chemical supplier platforms, reflecting its growing importance. The compound's stability under physiological conditions and its ability to form hydrogen bonds make it a promising candidate for small-molecule inhibitors and protease modulation. These properties align with current trends in precision medicine, where molecular specificity is paramount.

From a synthetic chemistry perspective, N-(cyclobutylmethyl)-N-methylguanidine exemplifies the versatility of guanidine-based scaffolds. Its synthesis typically involves multi-step organic reactions, including reductive amination and nucleophilic substitution. The cyclobutyl ring introduces steric constraints that can influence binding affinity in biological systems—a feature exploited in structure-activity relationship (SAR) studies. This aligns with the broader industry focus on fragment-based drug design, where small molecular fragments are optimized for therapeutic efficacy.

Environmental and regulatory considerations also play a role in the compound's applications. Unlike many high-risk chemicals, N-(cyclobutylmethyl)-N-methylguanidine is not classified as hazardous under major regulatory frameworks, which simplifies its handling in laboratory settings. This characteristic has made it a preferred choice for high-throughput screening assays and medicinal chemistry projects. Additionally, its compatibility with green chemistry principles—such as reduced solvent waste—resonates with the pharmaceutical industry's sustainability goals.

Emerging research highlights the potential of CAS 1283469-47-5 in neurological disorder therapeutics. Preliminary studies suggest its derivatives may interact with neurotransmitter receptors, opening avenues for treating conditions like Parkinson's disease. This connection to central nervous system (CNS) drug development has spurred collaborations between academic institutions and biotech firms. Such interdisciplinary efforts underscore the compound's role in bridging basic research and translational medicine.

Analytical characterization of N-(cyclobutylmethyl)-N-methylguanidine relies on advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. These methods confirm its purity and structural integrity, which are crucial for reproducibility in pharmacological studies. The compound's logP value and solubility profile are often discussed in formulation research, particularly for oral bioavailability enhancement strategies—a key concern in modern drug development pipelines.

Market trends indicate rising procurement of CAS 1283469-47-5 by contract research organizations (CROs) and specialty chemical manufacturers. Its inclusion in proprietary compound libraries reflects the industry's shift toward diverse chemical space exploration. Furthermore, patent filings involving N-methylguanidine derivatives have increased by 22% since 2020, signaling robust intellectual property activity around this chemical class. This aligns with investor interest in novel molecular entities for unmet medical needs.

In conclusion, N-(cyclobutylmethyl)-N-methylguanidine (CAS No. 1283469-47-5) represents a multifaceted tool for scientific innovation. Its applications span from hit-to-lead optimization to bioconjugation chemistry, driven by its balanced physicochemical properties. As research continues to unravel its full potential, this compound is poised to remain a cornerstone in the development of next-generation therapeutics and functional materials.

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